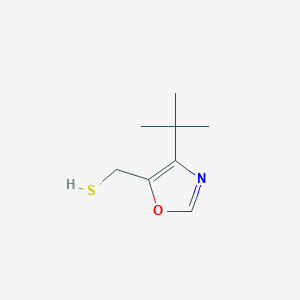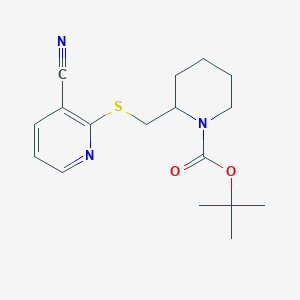![molecular formula C9H5NO2S B13962696 [1,4]Dioxino[2,3-f][1,3]benzothiazole CAS No. 326-25-0](/img/structure/B13962696.png)
[1,4]Dioxino[2,3-f][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4]Dioxino[2,3-f][1,3]benzothiazole is a synthetic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,4]Dioxino[2,3-f][1,3]benzothiazole typically involves the intramolecular cyclization of thioformanilides. One common method uses 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature to achieve high yields . Another approach involves the use of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (K2S) and dimethyl sulfoxide (DMSO) to produce 2-unsubstituted benzothiazoles .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high purity and yield. These methods typically employ readily available starting materials and optimized reaction conditions to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
[1,4]Dioxino[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
[1,4]Dioxino[2,3-f][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of [1,4]Dioxino[2,3-f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler structure without the dioxin ring.
Dioxins: Compounds with similar dioxin rings but different functional groups.
Thiazoles: Compounds with a similar thiazole ring but lacking the dioxin structure.
Uniqueness
[1,4]Dioxino[2,3-f][1,3]benzothiazole is unique due to its combined dioxin and benzothiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials .
Propiedades
Número CAS |
326-25-0 |
|---|---|
Fórmula molecular |
C9H5NO2S |
Peso molecular |
191.21 g/mol |
Nombre IUPAC |
[1,4]dioxino[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NO2S/c1-2-12-8-4-9-6(10-5-13-9)3-7(8)11-1/h1-5H |
Clave InChI |
BNAGRKSENNUAOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C(O1)C=C3C(=C2)SC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















